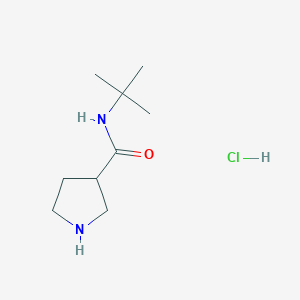
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide, otherwise known as BTMO, is a small molecule that has been studied extensively in the fields of biochemistry and physiology. BTMO is a member of the benzothiazole family, and its unique structure makes it a promising candidate for use in laboratory experiments.
科学研究应用
BTMO has been used in a variety of scientific research applications, including studies of enzyme inhibition, protein-protein interactions, and cell signaling. It has also been used to study the effects of oxidative stress on cells, as well as the effects of various drugs on cells. In addition, BTMO has been used to study the effects of various hormones on cells, as well as the effects of various toxins on cells.
作用机制
The exact mechanism of action of BTMO is not yet known, but it is thought to be related to its ability to interact with cellular proteins. It is believed that BTMO binds to proteins and alters their structure and function, leading to changes in cell signaling and other cellular processes.
Biochemical and Physiological Effects
BTMO has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in cell signaling, as well as to inhibit the activity of proteins involved in cell division. In addition, BTMO has been shown to affect the expression of various genes involved in cell growth and differentiation.
实验室实验的优点和局限性
The use of BTMO in laboratory experiments has several advantages. It is a small molecule, which makes it easy to work with and allows for precise manipulation of its structure. Additionally, BTMO is relatively inexpensive and easy to synthesize. However, there are also some limitations to the use of BTMO in laboratory experiments. It is not yet known exactly how BTMO interacts with proteins, and its effects on cellular processes are not yet fully understood.
未来方向
The potential future directions for the use of BTMO in scientific research are numerous. Further research could be done to better understand the mechanism of action of BTMO and its effects on cellular processes. Additionally, further research could be done to explore the potential therapeutic applications of BTMO, such as its use as an anti-inflammatory or anti-cancer agent. Additionally, further research could be done to explore the potential of BTMO as a tool for studying the effects of oxidative stress on cells. Finally, further research could be done to explore the potential of BTMO as a tool for studying the effects of various drugs on cells.
合成方法
BTMO can be synthesized using several different methods. The most widely used method is the condensation of 5-methyl-1,2-oxazol-3-ylacetic acid with 1,3-benzothiazol-2-ylsulfanyl chloride in the presence of a base. This method has been used for the synthesis of BTMO since the 1970s and has been shown to be reliable and efficient. Other methods of synthesis include the reaction of 1,3-benzothiazol-2-ylsulfanyl chloride with 5-methyl-1,2-oxazol-3-ylacetic acid in the presence of a base, and the reaction of 1,3-benzothiazol-2-ylsulfanyl chloride with 5-methyl-2-oxazol-3-ylacetic acid in the presence of a base.
属性
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S2/c1-8-6-11(16-18-8)15-12(17)7-19-13-14-9-4-2-3-5-10(9)20-13/h2-6H,7H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZDMWZPSYYOMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[8-(4-methoxyphenyl)-3,4-dioxo-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl]acetonitrile](/img/structure/B6499958.png)
![2-[8-(4-ethoxyphenyl)-3,4-dioxo-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl]-N-(2-methylphenyl)acetamide](/img/structure/B6499960.png)

![2-[8-(4-ethoxyphenyl)-3,4-dioxo-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B6499967.png)
![N-tert-butyl-2-[8-(4-ethoxyphenyl)-3,4-dioxo-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl]acetamide](/img/structure/B6499968.png)
![2-[8-(4-methylphenyl)-3,4-dioxo-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl]-N,N-bis(propan-2-yl)acetamide](/img/structure/B6499975.png)
![1,4-dimethyl 2-[2-(morpholin-4-yl)acetamido]benzene-1,4-dicarboxylate](/img/structure/B6499980.png)
![ethyl 2-[(7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate](/img/structure/B6499983.png)
![8-(ethylsulfanyl)-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6499985.png)

![2-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B6500011.png)
![2-[(4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B6500028.png)
![methyl 4-{2-[2-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]acetamido}benzoate](/img/structure/B6500040.png)